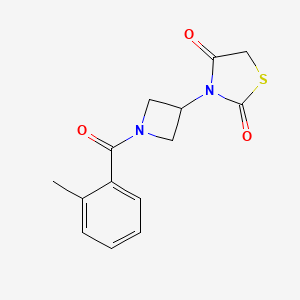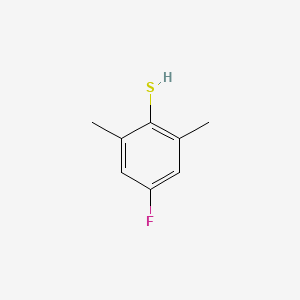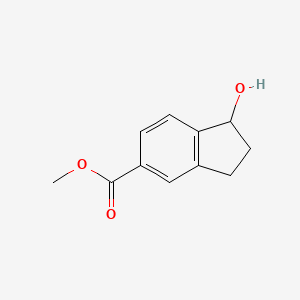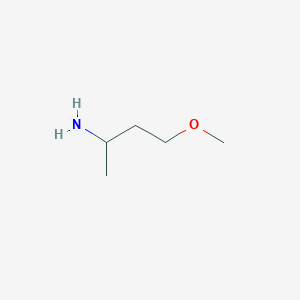
4-Methoxybutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methoxybutan-2-amine” is an organic compound and amphetamine derivative with the chemical formula C5H13NO. It contains a total of 19 bonds, including 6 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes 19 bonds in total, 6 of which are non-H bonds, 3 are rotatable bonds, 1 is a primary amine (aliphatic), and 1 is an ether (aliphatic) . The molecular weight of its hydrochloride form is 139.62 .
Aplicaciones Científicas De Investigación
Enantioselective Acetylation
González‐Sabín, Gotor, and Rebolledo (2002) demonstrated the use of 4-Methoxybutan-2-amine in the enantioselective acetylation of racemic amines. They achieved high yields and enantiomeric excesses using Candida antarctica lipase B (CAL-B) as the catalyst, highlighting the compound's potential in producing pharmacologically active amines (González‐Sabín, Gotor, & Rebolledo, 2002).
Synthesis of Pyrrolidine Carboxylates
Shimizu et al. (2010) reported the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates using ethyl 2-(4-methoxyphenylimino)acetate. Their work indicates the utility of this compound in producing compounds with potential applications in organic synthesis (Shimizu, Ando, Shibuya, & Hachiya, 2010).
Anticonvulsant and Neuroprotective Effects
Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives using 4-oxo-4-phenylbutanoic acid/2-benzoyl benzoic acid and evaluated their anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed promise as an anticonvulsant and neuroprotective agent (Hassan, Khan, & Amir, 2012).
Amide-based Linkers for Organic Synthesis
Swayze (1997) investigated 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde derivatives, including those related to this compound, for their use as linkers in solid-phase organic synthesis. This research demonstrates the compound's relevance in facilitating the synthesis of various organic compounds (Swayze, 1997).
Antibacterial Properties of Ni(II) Complexes
Saadat et al. (2014) explored the antibacterial properties of Ni(II) complexes involving compounds like this compound. Their research indicates potential applications in the development of new antibacterial agents (Saadat et al., 2014).
Optimization in Enzymatic Kinetic Resolution
Olah et al. (2018) investigated the use of this compound in enzymatic kinetic resolution, demonstrating its utility in enantiomer selective N-acylation. This highlights its role in producing enantiopure amines, important in various chemical syntheses (Olah et al., 2018).
Inhibition of Melanin Production
Choi et al. (2002) synthesized a nitrogen analog of stilbene using this compound, which showed potential as a skin whitening agent due to its inhibitory effects on melanin production (Choi et al., 2002).
Dental Applications
Hotta et al. (1992) studied the effect of 4-[2-(methacryloyloxy)ethoxycarbonyl]phthalic acid (4-MET), related to this compound, in increasing bond strength in dental materials. This suggests its potential in improving dental adhesive technologies (Hotta, Mogi, Miura, & Nakabayashi, 1992).
Triphase Catalysis
Wu and Lee (2001) investigated the reaction of 4-methoxyphenylacetic acid with n-bromobutane using triphase catalysis, indicating the potential application of this compound in facilitating reactions in organic synthesis (Wu & Lee, 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-methoxybutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(6)3-4-7-2/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMMXGMCKCSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98138-15-9 |
Source


|
| Record name | 4-methoxybutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)

![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)
![2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2653116.png)
![3-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2653118.png)
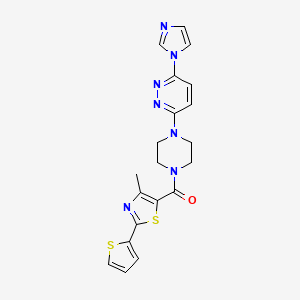
![N-cyclopentyl-4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2653122.png)
